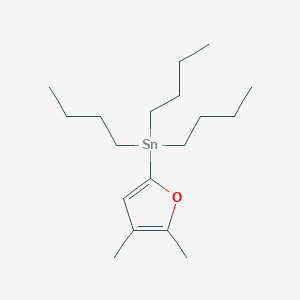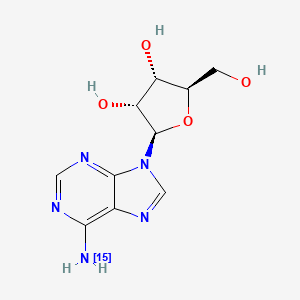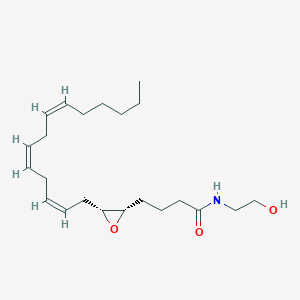
(+/-)5(6)-EET Ethanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)5(6)-EET Ethanolamide is a bioactive lipid derivative that belongs to the family of epoxyeicosatrienoic acid ethanolamidesThis compound has garnered significant interest due to its potential roles in various physiological processes, including inflammation, pain modulation, and cardiovascular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)5(6)-EET Ethanolamide typically involves the epoxidation of arachidonoyl ethanolamide. This process can be catalyzed by cytochrome P450 enzymes, which introduce an epoxide group into the eicosatrienoic acid chain. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the formation of the desired epoxide .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale enzymatic or chemical synthesis. The use of bioreactors and optimized reaction conditions can facilitate the production of this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
(+/-)5(6)-EET Ethanolamide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs) from oxidation, alcohol derivatives from reduction, and various substituted products from nucleophilic substitution .
Scientific Research Applications
Chemistry: It serves as a model compound for studying epoxide chemistry and the behavior of lipid mediators.
Biology: The compound is used to investigate the roles of lipid mediators in cellular signaling and metabolic pathways.
Medicine: Research has shown its potential in modulating inflammation, pain, and cardiovascular functions, making it a candidate for therapeutic development.
Industry: Its unique properties make it useful in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
(+/-)5(6)-EET Ethanolamide exerts its effects primarily through its interaction with cannabinoid receptors, particularly CB2 receptors. It acts as a potent and selective agonist of CB2, effectively suppressing forskolin-stimulated accumulation of cyclic AMP (cAMP) through this G-protein-coupled receptor. This interaction leads to various downstream effects, including anti-inflammatory and analgesic responses .
Comparison with Similar Compounds
Similar Compounds
Arachidonoyl Ethanolamide (Anandamide): The parent compound of (+/-)5(6)-EET Ethanolamide, known for its role as an endogenous cannabinoid neurotransmitter.
Dihydroxyeicosatrienoic Acid Ethanolamides (DHET-EAs): Oxidized derivatives of this compound.
Oleoyl Ethanolamide: Another lipid mediator with distinct biological activities.
Uniqueness
This compound is unique due to its specific epoxide structure, which confers distinct biological activities compared to other ethanolamides. Its selective agonism of CB2 receptors and its role in modulating inflammation and pain set it apart from other similar compounds .
Properties
Molecular Formula |
C22H37NO3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-21(26-20)16-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-/t20-,21+/m1/s1 |
InChI Key |
RTDIKSCKKJORSI-ABYDBCJLSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)NCCO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


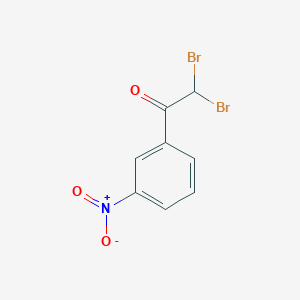
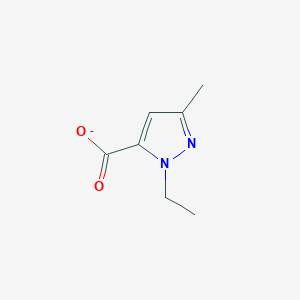
![3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)
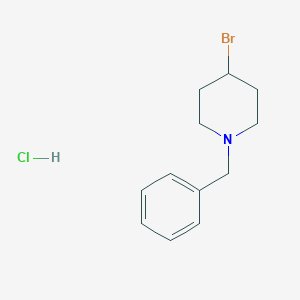
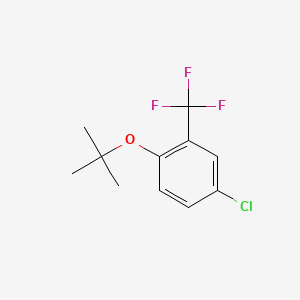
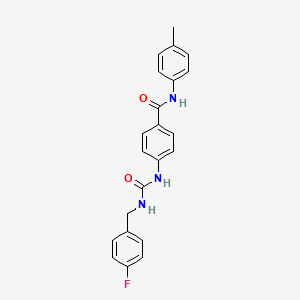
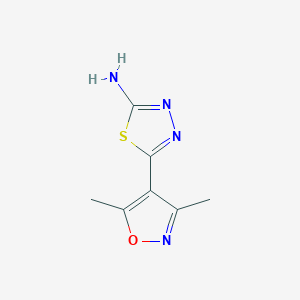
![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)
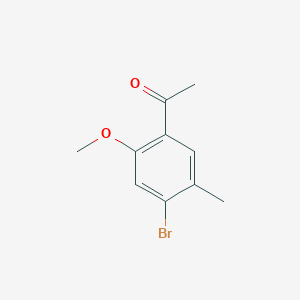
![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)
